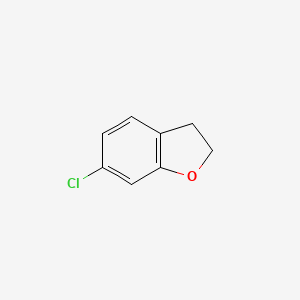

6-Chloro-2,3-dihydrobenzofuran

描述

Contextualization within Dihydrobenzofuran Chemistry

6-Chloro-2,3-dihydrobenzofuran is a halogenated derivative of 2,3-dihydrobenzofuran (B1216630), a heterocyclic organic compound. The core structure, 2,3-dihydrobenzofuran, also known as coumaran, consists of a benzene (B151609) ring fused to a dihydrofuran ring. nih.govhmdb.ca This fundamental scaffold is prevalent in a wide array of natural products, particularly in plants and fungi, where they are classified as alkaloids, neolignans, isoflavonoids, and lignans. researchgate.net The dihydrobenzofuran nucleus is a key structural motif in many biologically active compounds, making it a significant area of study in medicinal and organic chemistry. nih.govfrontiersin.org The unique arrangement of an aromatic ring fused to a five-membered oxygen-containing ring imparts specific chemical and physical properties that are of interest to researchers. nih.govfrontiersin.org

The addition of a chlorine atom at the 6-position of the 2,3-dihydrobenzofuran structure creates this compound. This substitution significantly influences the molecule's electronic properties and reactivity, making it a valuable intermediate and building block in the synthesis of more complex molecules. myskinrecipes.com The presence of the chloro group can alter the biological activity of the parent compound, often enhancing its potency or modifying its mode of action. nih.gov

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₇ClO |

| Molecular Weight | 154.59 g/mol |

| CAS Number | 289058-21-5 |

Note: Data sourced from reference .

Significance in Heterocyclic Compound Research

Heterocyclic compounds, which are cyclic compounds containing at least one heteroatom (such as oxygen, nitrogen, or sulfur) within their ring structure, are of immense importance in chemical research. openaccessjournals.comijpsr.com They form the backbone of a vast number of pharmaceuticals, agrochemicals, and materials. openaccessjournals.comanjs.edu.iq The unique three-dimensional structures and electronic properties of heterocyclic compounds enable them to interact with biological targets with high specificity, making them a cornerstone of drug discovery. ijsrtjournal.comnih.gov

This compound, as a member of the heterocyclic family, contributes to this significance. The dihydrobenzofuran moiety itself is associated with a broad spectrum of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. researchgate.netontosight.ai The introduction of a chlorine atom can further modulate these activities. For instance, studies on related dihydrobenzofuran-2-one analogues have shown that a chlorine substituent at the 5-position, coupled with an alkyl or aryl group at the 6-position, results in potent anti-inflammatory agents. nih.gov This highlights the critical role that specific substitutions on the heterocyclic core play in determining biological function.

The versatility of the dihydrobenzofuran scaffold allows for the synthesis of a diverse library of compounds with potential therapeutic applications. nih.gov Researchers are continuously exploring new synthetic methods to construct and functionalize this heterocyclic system, including transition metal-catalyzed reactions and metal-free approaches. nih.govfrontiersin.org

Overview of Research Trajectories for this compound

Research involving this compound and its derivatives is primarily focused on its application as a synthetic intermediate in the development of novel compounds with potential biological activity. The structural features of this compound make it a valuable starting material for creating more complex molecules. myskinrecipes.com

One major research trajectory involves the use of this compound in the synthesis of compounds with potential pharmaceutical applications. For example, derivatives of 2,3-dihydrobenzofuran have been investigated for their radical scavenging activity, which is important in combating oxidative stress-related diseases. clockss.org The synthesis of various substituted dihydrobenzofurans is a key area of interest, with studies exploring the impact of different functional groups on their biological profiles. clockss.org

Another significant area of research is the development of efficient and novel synthetic pathways to access the dihydrobenzofuran core and its derivatives. nih.govfrontiersin.org This includes the exploration of one-pot synthesis methods and the use of various catalysts to achieve high yields and selectivity. rsc.org For instance, methods for synthesizing chloro-substituted dihydro-1,4-oxazepines from related starting materials have been developed, showcasing the synthetic utility of chlorinated heterocyclic precursors. researchgate.net The ongoing development of synthetic methodologies provides researchers with the tools to create a wider range of dihydrobenzofuran-based compounds for further investigation.

Structure

3D Structure

属性

IUPAC Name |

6-chloro-2,3-dihydro-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVTNBEQDTWECHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=CC(=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60573028 | |

| Record name | 6-Chloro-2,3-dihydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60573028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289058-21-5 | |

| Record name | 6-Chloro-2,3-dihydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60573028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 6 Chloro 2,3 Dihydrobenzofuran

Established Synthetic Routes for 2,3-Dihydrobenzofuran (B1216630) Core with Chlorine Substitution

The formation of the chlorinated 2,3-dihydrobenzofuran framework is accessible through several established synthetic pathways. These routes offer versatility in terms of starting materials, reaction conditions, and the potential for introducing various substituents.

Cyclization Reactions

Cyclization reactions are fundamental to the synthesis of the 2,3-dihydrobenzofuran scaffold. These intramolecular processes lead to the formation of the heterocyclic ring system from acyclic precursors.

Palladium-catalyzed reactions are powerful tools for the construction of heterocyclic compounds, including 2,3-dihydrobenzofurans. researcher.lifenih.gov These methods often involve the intramolecular cyclization of appropriately substituted precursors. For instance, palladium catalysts can facilitate the C-O bond formation necessary to close the dihydrofuran ring. nih.gov A common strategy involves the use of a substituted phenol (B47542) and a component that will form the dihydro part of the furan (B31954) ring. The palladium catalyst, in various oxidation states, can activate the substrates and promote the desired cyclization. researcher.lifemdpi.com

Recent advancements have focused on cascade reactions where multiple bonds are formed in a single operation, enhancing efficiency. researcher.liferesearchgate.net For example, a palladium-catalyzed cascade reaction can be employed to construct the dihydrobenzofuran ring system with good functional group tolerance. researcher.life The choice of palladium catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. mdpi.com

Table 1: Examples of Palladium-Catalyzed Cyclization for Dihydrobenzofuran Synthesis (Data is illustrative and may not directly correspond to 6-chloro-2,3-dihydrobenzofuran)

| Starting Materials | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| o-Bromophenol, 1,3-diene | Pd(OAc)₂, TY-Phos | Base, Solvent | Chiral substituted 2,3-dihydrobenzofuran | High |

| Alkenyl ether, Alkynyl oxime ether | Palladium catalyst | Solvent, Temperature | 2-Isoxazolyl-2,3-dihydrobenzofuran | Good |

| 4-Vinylbenzodioxinone, Sulfur ylide | Palladium catalyst | Solvent, Temperature | Dihydrobenzofuran derivative | Good |

Rhodium(III)-catalyzed C-H activation has emerged as a potent strategy for the synthesis of various heterocyclic frameworks, including dihydrobenzofurans. organic-chemistry.orgnih.gov This methodology allows for the direct functionalization of C-H bonds, which is an atom-economical approach. frontiersin.org The reaction typically involves the coupling of a substrate containing a directing group with a suitable coupling partner. nih.gov For the synthesis of dihydrobenzofurans, a common approach is the Rh(III)-catalyzed C-H activation of a phenoxy-containing substrate followed by coupling with an alkene or alkyne. organic-chemistry.org

The catalytic cycle is believed to involve the coordination of the directing group to the rhodium center, followed by C-H activation to form a rhodacycle intermediate. frontiersin.org This intermediate then reacts with the coupling partner, leading to the formation of the dihydrobenzofuran ring after reductive elimination. The choice of oxidant and additives is often critical for the efficiency of the catalytic cycle. nih.gov

Table 2: Rhodium(III)-Catalyzed Synthesis of Dihydrobenzofuran Derivatives (Data is illustrative and may not directly correspond to this compound)

| Substrate | Coupling Partner | Catalyst System | Conditions | Product |

|---|---|---|---|---|

| N-Phenoxyacetamide | 1,3-Diene | [RhCp*Cl₂]₂, AgSbF₆ | Solvent, Temperature | Dihydrobenzofuran derivative |

| N-Nitrosoaniline | Allyl alcohol | [RhCp*Cl₂]₂, AgSbF₆ | Solvent, Temperature | ortho-Alkylated N-nitrosoaniline |

Oxyselenocyclization of 2-allylphenols is a reliable method for the synthesis of 2,3-dihydrobenzofuran derivatives. researchgate.netnih.gov This reaction involves the electrophilic addition of a selenium species to the double bond of the allyl group, followed by intramolecular trapping by the phenolic oxygen. researchgate.net The reaction can be promoted by various selenium reagents, such as phenylselanyl chloride. researchgate.net A more recent and safer approach utilizes diphenyl diselenide in the presence of an oxidizing agent like Oxone® to generate the electrophilic selenium species in situ. researchgate.netnih.gov

This method is versatile and tolerates a range of substituents on the aromatic ring of the 2-allylphenol (B1664045), allowing for the synthesis of chlorinated derivatives. mdpi.com The reaction typically proceeds with high regioselectivity, leading to the formation of a five-membered dihydrofuran ring. dntb.gov.ua Visible light-mediated oxyselenocyclization has also been developed as a more sustainable approach. mdpi.comdntb.gov.ua

Table 3: Oxyselenocyclization for Dihydrobenzofuran Synthesis (Data is illustrative and may not directly correspond to this compound)

| Substrate | Selenium Reagent | Promoter/Oxidant | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 2-Allylphenol | Diphenyl diselenide | Oxone® | MeCN, rt | 2-[(Phenylselanyl)methyl]-2,3-dihydrobenzofuran | Good |

| 2-Allylphenol | Diphenyl diselenide | I₂/SnCl₂ | Blue LED, rt | 2-[(Phenylselanyl)methyl]-2,3-dihydrobenzofuran | Good to Excellent |

Lewis acid-promoted rearrangements offer another avenue for the synthesis of the 2,3-dihydrobenzofuran skeleton. arkat-usa.org These reactions can involve the rearrangement of suitable precursors, such as epoxides or other strained ring systems, to form the more stable dihydrobenzofuran ring. arkat-usa.org For instance, the treatment of 2,3-dihydrobenzofuran-3-ols with a Lewis acid like zinc bromide can induce a rearrangement to afford 2,3-dihydrobenzofuran-2-ones. arkat-usa.org

The mechanism of these rearrangements can be complex and may involve the formation of carbocationic intermediates. The choice of Lewis acid and reaction conditions can significantly influence the outcome of the reaction, sometimes leading to different isomeric products. arkat-usa.org In some cases, the ring cleavage of a dihydrobenzofuran derivative can be achieved using a Lewis acid in the presence of a chloride source, which could be a step in a multi-step synthesis. researchgate.net

Table 4: Lewis Acid-Promoted Reactions in Dihydrobenzofuran Chemistry (Data is illustrative and may not directly correspond to this compound)

| Starting Material | Lewis Acid | Conditions | Product |

|---|---|---|---|

| 2,3-Dihydrobenzofuran-3-ol | Zinc bromide | THF, 150-155 °C | 2,3-Dihydrobenzofuran-2-one |

| 2-Aryliminophenol, Aryl isocyanide | Boron trifluoride etherate | Solvent, Temperature | 2,3-Diaminobenzofuran |

While not a direct synthesis of this compound, the base-catalyzed Claisen-Schmidt condensation is a crucial reaction for preparing chalcones (1,3-diphenyl-2-propen-1-ones). scispace.comekb.egresearchgate.net Chalcones, in turn, can serve as precursors for the synthesis of various heterocyclic compounds, including flavonoids, for which dihydrobenzofurans can be considered related structures. chemrevlett.com The Claisen-Schmidt condensation involves the reaction of an appropriately substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025) in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide. researchgate.netijpsjournal.com

The resulting chalcone (B49325) can then undergo further transformations, such as an oxidative cyclization or rearrangement, to form a benzofuran (B130515) or dihydrobenzofuran ring system. nih.gov For example, a 2'-hydroxychalcone (B22705) can be subjected to oxidative rearrangement to yield a precursor that can then be cyclized to a 2,3-dihydrobenzofuran. nih.gov The conditions for this subsequent cyclization can be controlled to selectively produce different isomers. nih.gov

Table 5: Typical Claisen-Schmidt Condensation for Chalcone Synthesis (Data is illustrative and may not directly correspond to this compound precursors)

| Acetophenone Derivative | Benzaldehyde Derivative | Base | Solvent | Product |

|---|---|---|---|---|

| Substituted Acetophenone | Substituted Benzaldehyde | NaOH or KOH | Ethanol (B145695) or Methanol | Substituted Chalcone |

Strategies Involving Functional Group Transformations

Functional group transformations are a cornerstone of organic synthesis, allowing for the conversion of one functional group into another. In the context of this compound synthesis, these transformations are crucial for introducing the chloro substituent and modifying other parts of the molecule.

Oxidation reactions can be employed to introduce or modify functional groups on precursors to afford the desired 2,3-dihydrobenzofuran structure. For instance, the oxidation of an alkene in a precursor molecule can lead to the formation of an aldehyde, which can then be further manipulated. A patented method describes the oxidation of an allyl group on a phenolic precursor to an aldehyde using a ruthenium trichloride/periodate catalyst system. google.com This aldehyde can then undergo subsequent reactions to form the dihydrobenzofuran ring. google.com Another approach involves the oxidation of 2-(hydroxymethyl)-2,3-dihydrobenzofuran using TEMPO and NaOCl to yield the corresponding carboxylic acid, which can be further derivatized. cnr.it

Reduction reactions are pivotal in the synthesis of 2,3-dihydrobenzofuran derivatives. For example, an aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (B1222165). google.com This transformation is a key step in a multi-step synthesis of a 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid derivative. google.com The reduction of aurones with sodium borohydride yields 2,3-dihydrobenzofuran-3-ols, which are sensitive allylic alcohols. rsc.org Additionally, the ester group of methyl this compound-3-acetate can be reduced to form alcohol derivatives. evitachem.com

Substitution reactions are fundamental to introducing the chloro group onto the benzofuran ring system. The chlorine atom on a pre-formed this compound derivative can also act as a leaving group, enabling nucleophilic substitution to create new compounds. evitachem.com For instance, the synthesis of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid has been achieved through a route involving chlorination. google.com

| Reaction Type | Precursor | Reagents/Conditions | Product | Reference |

| Oxidation | Allyl-substituted phenol | RuCl₃/Periodate | Aldehyde-substituted phenol | google.com |

| Oxidation | 2-(hydroxymethyl)-2,3-dihydrobenzofuran | TEMPO/NaOCl | 2,3-dihydrobenzofuran-2-carboxylic acid | cnr.it |

| Reduction | Aldehyde-substituted phenol | Sodium borohydride | Alcohol-substituted phenol | google.com |

| Reduction | Aurone | Sodium borohydride | 2,3-dihydrobenzofuran-3-ol | rsc.org |

| Substitution | 4-acetylamino-2,3-dihydrobenzofuran-7-carboxylate methyl ester | N-chlorosuccinimide | 4-acetylamino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate methyl ester | google.com |

Multi-component Cascade Reactions

Multi-component cascade reactions, also known as domino reactions, are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation. These reactions are valuable for constructing complex molecules like substituted 2,3-dihydrobenzofurans from simple starting materials.

One such approach involves the reaction of arynes with N,N-dimethylformamide (DMF) and α-chloromalonates in the presence of diethylzinc. nih.govresearchgate.net This three-component coupling reaction proceeds through the formation of an ortho-quinone methide intermediate, which then reacts with an α-chloroenolate to yield dihydrobenzofurans. nih.gov Another example is the diastereoselective synthesis of trans-2,3-dihydrobenzofurans from salicyl N-tert-butanesulfinyl imines and sulfur ylides, promoted by potassium phosphate. rsc.org This domino reaction provides trans-configured 2,3-disubstituted dihydrobenzofurans with good stereoselectivity. rsc.org Furthermore, multi-component reactions have been developed for the synthesis of functionalized pyridines and other heterocyclic systems, highlighting the versatility of this approach. rsc.org

| Reactants | Catalyst/Promoter | Product | Key Features | Reference |

| Aryne, DMF, α-chloromalonate | Diethylzinc | Dihydrobenzofuran derivative | Three-component coupling, formation of ortho-quinone methide intermediate | nih.govresearchgate.net |

| Salicyl N-tert-butanesulfinyl imine, Sulfur ylide | K₃PO₄ | trans-2,3-dihydrobenzofuran | Diastereoselective, domino reaction | rsc.org |

Ultrasound-Promoted Synthesis for 2,3-Dihydrobenzofuran Derivatives

Ultrasound irradiation has emerged as a green and efficient tool in organic synthesis. It can promote reactions by enhancing mass transfer and accelerating reaction rates, often at ambient temperatures.

The stereoselective synthesis of 2,3-dihydrobenzofuran appended chalcones has been successfully achieved using ultrasound promotion at ambient temperature. japsonline.comkbhgroup.inrjptonline.orgasianjpr.com This method provides a rapid and environmentally benign route to these compounds. While direct ultrasound-promoted synthesis of this compound is not explicitly detailed in the provided results, the application of sonochemistry to the synthesis of related chalcones suggests its potential for the synthesis of other 2,3-dihydrobenzofuran derivatives. japsonline.comasianjpr.com The use of heterogeneous catalysts under ultrasound irradiation is a common strategy for preparing chalcones and their analogs. asianjpr.com

Regioselective Chlorination Strategies for 2,3-Dihydrobenzofuran Systems

The precise introduction of a chlorine atom at a specific position on the 2,3-dihydrobenzofuran ring is crucial for the synthesis of this compound. Regioselective chlorination strategies are therefore of significant importance.

Iron(III) chloride has been shown to be an effective catalyst for the chlorination of activated arenes, including 2,3-dihydrobenzofuran. acs.org Using N-chlorosuccinimide (NCS) as the chlorinating agent in the presence of catalytic iron(III) chloride, 2,3-dihydrobenzofuran can be chlorinated to yield a single regioisomer. acs.org Specifically, the reaction of 2,3-dihydrobenzofuran with NCS and iron(III) chloride at 60 °C has been reported to produce 5-chloro-2,3-dihydrobenzofuran (B1596005). acs.org While this demonstrates chlorination at the 5-position, achieving chlorination at the 6-position would require starting with a precursor that directs the electrophilic substitution to that specific position or employing a different synthetic strategy.

Another approach to achieving regioselectivity is through a multi-step synthesis where the substitution pattern is controlled throughout the reaction sequence. For example, a patented method for preparing 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid involves the chlorination of an N-acetylated aminodihydrobenzofuran derivative with NCS in DMF. google.com The regioselectivity in this case is dictated by the directing effects of the existing substituents on the aromatic ring.

Furthermore, regioselective chlorination of thiophene (B33073) has been achieved using NCS as a step in the synthesis of thiophene 1,1-dioxides, which are then used in Diels-Alder reactions to construct dihydrobenzofuran cores. nih.gov This highlights the use of chlorination on a precursor that is later transformed into the desired heterocyclic system.

| Substrate | Chlorinating Agent | Catalyst/Solvent | Product | Reference |

| 2,3-Dihydrobenzofuran | N-Chlorosuccinimide (NCS) | Iron(III) chloride | 5-Chloro-2,3-dihydrobenzofuran | acs.org |

| 4-acetylamino-2,3-dihydrobenzofuran-7-carboxylate methyl ester | N-Chlorosuccinimide (NCS) | DMF | 4-acetylamino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate methyl ester | google.com |

| Thiophene | N-Chlorosuccinimide (NCS) | - | Chlorinated thiophene | nih.gov |

Directed Halogenation

Directed halogenation is a key strategy for introducing a chlorine atom at a specific position on the 2,3-dihydrobenzofuran ring. This regioselectivity is often achieved by utilizing directing groups that influence the position of halogenation. For instance, functional groups on the aromatic ring can direct the incoming electrophile to a specific carbon atom.

One common approach involves the use of a directing group to facilitate ortho-metalation, followed by quenching with a chlorine source. For example, a methoxy (B1213986) group can direct lithiation to the adjacent position, which can then be chlorinated. Another strategy is to leverage the inherent reactivity of the 2,3-dihydrobenzofuran ring system. The oxygen atom of the dihydrofuran ring activates the aromatic ring towards electrophilic substitution, particularly at the 5- and 7-positions. researchgate.net

Recent advancements have focused on developing more efficient and selective halogenation methods. For example, enzymatic halogenation using variants of the RebH enzyme has shown promise for the site-selective halogenation of indole (B1671886) and azaindole derivatives, suggesting potential applicability to related heterocyclic systems like 2,3-dihydrobenzofuran. nih.gov These biocatalytic methods offer the advantages of high selectivity under mild, environmentally friendly conditions. nih.gov

Electrophilic Aromatic Substitution for Chlorine Incorporation

Electrophilic aromatic substitution (EAS) is a fundamental and widely used method for the chlorination of aromatic compounds, including 2,3-dihydrobenzofuran. evitachem.comacs.org This reaction typically involves the use of a chlorinating agent and a Lewis acid catalyst to generate a highly electrophilic chlorine species that attacks the electron-rich aromatic ring. acs.org

Common chlorinating agents include N-chlorosuccinimide (NCS), which can be activated by a Lewis acid like iron(III) triflimide. acs.org This system has been successfully used for the chlorination of a variety of activated arenes, including derivatives of phenol and aniline. acs.org The reaction of 2,3-dihydrobenzofuran with NCS in the presence of an iron(III) catalyst can yield 5-chloro-2,3-dihydrobenzofuran in high yield. acs.org

The regioselectivity of electrophilic aromatic substitution on the 2,3-dihydrobenzofuran ring is influenced by the electronic properties of the substituents already present on the ring. The ether oxygen of the dihydrofuran ring is an activating, ortho, para-directing group, which favors substitution at the 5- and 7-positions. researchgate.net Computational modeling, such as Density Functional Theory (DFT) calculations, can be used to predict the most reactive sites for electrophilic attack by analyzing the electron density of the aromatic ring.

| Starting Material | Reagent | Catalyst | Product | Yield | Reference |

| 2,3-Dihydrobenzofuran | N-Chlorosuccinimide (NCS) | Iron(III) triflimide | 5-Chloro-2,3-dihydrobenzofuran | 86% | acs.org |

| 4-Fluorophenol | Selectfluor®, then LDA, then Hexachloroethane | - | 5-Chloro-4-fluoro-2,3-dihydrobenzofuran-3-amine | 87% (fluorination), 82% (chlorination) |

Synthesis of Chiral this compound Analogues

The synthesis of specific enantiomers of this compound derivatives is crucial for applications in medicinal chemistry, as different enantiomers can exhibit distinct biological activities. ambeed.com

Enantioselective Synthesis Methods

Enantioselective synthesis aims to directly produce a single enantiomer of a chiral compound. This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or chiral starting materials. nii.ac.jp

One prominent method is transition-metal-catalyzed asymmetric synthesis. For example, iridium-catalyzed intramolecular hydroarylation of m-allyloxyphenyl ketones has been shown to produce chiral 2,3-dihydrobenzofurans with high enantioselectivity. nii.ac.jp The carbonyl group acts as a directing group for the C-H activation step, and the use of a chiral bisphosphine ligand on the iridium catalyst induces asymmetry in the cyclization process. nii.ac.jp

Another approach involves sequential C-H functionalization reactions. A rhodium-catalyzed enantioselective intermolecular C-H insertion can be followed by a palladium-catalyzed C-H activation/C-O cyclization to construct the chiral dihydrobenzofuran core. nih.gov Furthermore, bifunctional phosphonium (B103445) salts have been utilized to catalyze the diastereo- and enantioselective [4 + 1] cycloaddition of para-quinone methides with α-halogenated ketones, yielding highly functionalized 2,3-dihydrobenzofurans. acs.org

Chiral Resolution Techniques

Chiral resolution is a process used to separate a racemic mixture (a 1:1 mixture of enantiomers) into its individual enantiomers. d-nb.info This is a common strategy when enantioselective synthesis is not feasible or is inefficient. ias.ac.in

A classical method for chiral resolution involves the formation of diastereomeric salts. nih.gov The racemic mixture of a chiral amine, for instance, can be treated with a chiral acid, such as (+)-camphorsulfonic acid, to form a pair of diastereomeric salts. google.com These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. nih.govgoogle.com After separation, the desired enantiomer can be recovered by treating the diastereomeric salt with a base to remove the resolving agent.

Another technique is chiral chromatography, where the racemic mixture is passed through a column containing a chiral stationary phase (CSP). nih.gov The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation. nih.gov

More recently, unconventional resolution methods are being explored, such as those utilizing physical stimuli to induce enantioselective crystallization. d-nb.info

| Method | Description | Key Features | Reference |

| Diastereomeric Salt Formation | Reaction of a racemic amine with a chiral acid to form separable diastereomeric salts. | A well-established, scalable method. | nih.govgoogle.com |

| Chiral Chromatography | Separation of enantiomers based on differential interactions with a chiral stationary phase. | High separation efficiency, applicable to a wide range of compounds. | nih.gov |

| Enantioselective Crystallization | Induced crystallization of one enantiomer from a racemic mixture using physical stimuli. | An emerging, innovative approach. | d-nb.info |

Novel Synthetic Approaches and Green Chemistry Considerations

The development of sustainable and environmentally friendly synthetic methods is a major focus in modern organic chemistry. researchgate.net

Visible Light-Mediated Synthesis

Visible light-mediated photocatalysis has emerged as a powerful and green tool for organic synthesis. researchgate.net These reactions often proceed under mild conditions, tolerate a wide range of functional groups, and can lead to novel reactivity. researchgate.netmdpi.com

For the synthesis of 2,3-dihydrobenzofurans, visible light can be used to promote various cyclization reactions. researchgate.netmdpi.com For example, the oxyselenocyclization of 2-allylphenols in the presence of chalcogenides can be facilitated by blue LED irradiation with a simple I2/SnCl2 promoter system. mdpi.com This method offers a sustainable route to functionalized dihydrobenzofurans. mdpi.com

Environmentally Benign Synthetic Protocols

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including this compound, to minimize environmental impact. ijper.org These protocols prioritize the use of non-hazardous solvents, reduced energy consumption, and high atom economy.

Key green approaches include:

Solvent-Free Reactions: Performing reactions without a solvent medium reduces waste and simplifies purification processes. For instance, the condensation of heteroaryl species with carbonyl compounds can be effectively carried out under solvent-free conditions, often with the aid of a solid-supported catalyst. arkat-usa.org This method offers advantages such as economic efficiency, high yields, and a reduced environmental footprint. arkat-usa.org

Aqueous Media: Utilizing water as a reaction solvent is a cornerstone of green chemistry. One-pot, three-component reactions have been developed in aqueous green media at ambient temperatures, demonstrating a practical and environmentally friendly protocol for synthesizing related heterocyclic systems. researchgate.net

Microwave-Assisted Organic Synthesis (MAOS): The application of microwave irradiation can dramatically reduce reaction times, increase product yields, and enhance the efficiency of organic syntheses. kbhgroup.in This technique is considered an expeditious and green method for producing various heterocyclic structures. kbhgroup.in

Catalyst Recycling: The development of recyclable catalysts is another significant advancement. For example, silica-supported sulfuric acid (H2SO4•SiO2) has been used as an efficient and recyclable catalyst for the synthesis of related bis(2-tetrahydrobenzofuranyl)alkanes under solvent-free conditions, maintaining high activity over successive cycles. arkat-usa.org

These environmentally conscious methods represent a shift towards more sustainable manufacturing processes in organic synthesis. ijper.org

Catalytic Systems for Enhanced Efficiency

The efficiency of synthesizing the dihydrobenzofuran core is greatly enhanced by various catalytic systems. These catalysts lower the activation energy of key reaction steps, such as cyclization, and can improve reaction rates and yields. Transition metal catalysts are particularly prominent in modern synthetic routes. nih.gov

Common catalytic systems include:

Transition Metal Catalysis:

Palladium (Pd): Palladium catalysts are widely used in various reactions to form the dihydrobenzofuran ring. These include the Wacker reaction for oxidative cyclization, Sonogashira coupling of aryl iodides, and Heck/borylation strategies. nih.govrsc.orgrsc.org

Copper (Cu): Copper(I)-catalyzed intramolecular N- or O-arylation is a key step in some one-pot procedures for creating the C-O bond to close the furan ring. acs.orgaablocks.com

Iron (Fe): Iron(III) catalysts are used for aryl ring activation, often in tandem with copper catalysts for the subsequent cyclization step. acs.orgaablocks.com A mixture of copper chloride and ferric chloride has also been documented as an effective catalyst system. google.com

Rhodium (Rh): Rhodium-catalyzed C-H bond activation provides a pathway for the chemodivergent synthesis of 2,3-dihydrobenzofuran derivatives. nih.govrsc.org

Acid Catalysis:

Acidic materials are effective for promoting the cyclization step. Catalysts such as pyridine (B92270) hydrochloride, phosphoric acid, and Lewis acids like ferric chloride and magnesium chloride have proven effective. google.com

Solid-supported acids, such as silica-supported sulfuric acid (H2SO4•SiO2), offer the benefits of strong acidity combined with ease of handling and recyclability. arkat-usa.org

The table below summarizes various catalytic systems employed in the synthesis of dihydrobenzofuran scaffolds.

| Catalyst System | Reaction Type | Role of Catalyst | Reference |

| Iron(III) and Copper(I) | One-pot iodination and C-O cyclization | Iron(III) activates the aryl ring; Copper(I) catalyzes C-O bond formation. | acs.org, aablocks.com |

| Palladium(II) Acetate (B1210297) | Heck/Borylation, Wacker Reaction | Catalyzes cross-coupling and oxidative cyclization reactions. | rsc.org, nih.gov |

| Rhodium Complexes | C-H and C-C Bond Activation | Facilitates chemodivergent synthesis through ring-opening of cyclopropanes. | rsc.org, nih.gov |

| Copper Chloride & Ferric Chloride | Etherification and Cyclization | Catalyzes the formation of the ether linkage and subsequent ring closure. | google.com |

| H2SO4•SiO2 | Condensation/Cyclization | Acts as a recyclable solid acid catalyst under solvent-free conditions. | arkat-usa.org |

Intermediate Compounds in this compound Synthesis

The synthesis of this compound involves the formation of several key intermediate compounds. These can be broadly categorized into precursors that form the basic dihydrobenzofuran ring and intermediates that are specifically involved in introducing the chlorine atom.

Precursors for the Dihydrobenzofuran Ring Formation

Common precursors include:

Substituted Phenols: A foundational method involves reacting a substituted phenol (or its phenate salt) with a molecule containing a two-carbon unit, such as 2-chloroethanol (B45725) or ethylene (B1197577) chlorohydrin, to form a phenoxy ethanol intermediate that subsequently cyclizes. google.comevitachem.com

Allyl Aryl Ethers: These compounds are precursors for syntheses involving a Claisen rearrangement. evitachem.com The rearrangement is followed by cyclization to form the dihydrobenzofuran ring. google.com.na

2-Hydroxybenzyl Alcohols: These intermediates can undergo acid-catalyzed intramolecular cyclization to yield the dihydrobenzofuran structure. google.com.na

Phenylethyl Alcohols: In modern transition-metal-catalyzed approaches, phenylethyl alcohols serve as precursors where an intramolecular C-O bond is formed via C-H activation. acs.orgaablocks.com

The following table details common precursors for the formation of the dihydrobenzofuran ring.

| Precursor Class | Description of Synthetic Route | Reference |

| Substituted Phenols | Reaction with 2-chloroethanol followed by catalyzed cyclization. | google.com, evitachem.com |

| Allyl Aryl Ethers | Undergo Claisen rearrangement and subsequent cyclization. | evitachem.com, google.com.na |

| 2-Hydroxybenzyl Alcohols | Intramolecular dehydration and cyclization, often acid-catalyzed. | google.com.na |

| Phenylethyl Alcohols | Intramolecular C-O bond formation via transition-metal-catalyzed C-H activation. | acs.org, aablocks.com |

Intermediates with Chlorine Moiety Introduction

The chlorine atom at the 6-position can be introduced at various stages of the synthesis, either by starting with a chlorinated precursor or by a chlorination reaction during the synthetic sequence.

Chlorinated Starting Materials: A straightforward approach is to begin the synthesis with a precursor that already contains the chlorine atom in the desired position. An example is starting with 1-(4-chloro-2,5-dimethoxyphenyl)-2-methylpropan-1-ol, which upon refluxing in acid, yields a chloro-substituted dihydrobenzofuran derivative. clockss.org Another route begins with 2,6-dichlorotoluene, where one chlorine is substituted to initiate the formation of the ether linkage. google.com

Chlorination of Intermediates: Alternatively, the chlorine atom can be introduced onto a pre-formed ring or an intermediate. N-chlorosuccinimide (NCS) is a common electrophilic chlorinating agent used to chlorinate N-propargylic β-enaminones, which then undergo cyclization. researchgate.net In some multi-step patented syntheses, chlorination is a distinct step in a sequence that may also involve protection, cyclization, and hydrolysis. google.com

Advanced Spectroscopic and Computational Characterization of 6 Chloro 2,3 Dihydrobenzofuran

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, the chemical environment, connectivity, and spatial relationships of atoms within the 6-Chloro-2,3-dihydrobenzofuran molecule can be established.

The ¹H NMR spectrum of this compound provides distinct signals for the protons in the dihydrofuran ring and the substituted benzene (B151609) ring. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the oxygen atom and the chlorine substituent, while the coupling constants (J) reveal the connectivity between adjacent protons.

The aliphatic protons on the dihydrofuran ring, H-2 and H-3, appear as triplets due to their mutual coupling. The protons at the C-2 position (H-2), being adjacent to the oxygen atom, are deshielded and resonate at a lower field compared to the H-3 protons. The aromatic region of the spectrum is defined by the signals from H-4, H-5, and H-7. The chlorine atom at C-6 significantly influences the chemical shifts of these protons. H-7 appears as a doublet, H-5 as a doublet of doublets, and H-4 as a doublet, consistent with the substitution pattern.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 4.61 | t | 8.7 |

| H-3 | 3.25 | t | 8.7 |

| H-4 | 6.78 | d | 8.2 |

| H-5 | 7.08 | dd | 8.2, 2.1 |

Note: Data are predicted based on known values for 2,3-dihydrobenzofuran (B1216630) and standard substituent effects.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, eight distinct signals are expected. The chemical shifts are reported in parts per million (ppm) relative to a standard reference. The carbon atoms of the dihydrofuran ring, C-2 and C-3, are found in the aliphatic region of the spectrum, with the oxygen-linked C-2 appearing at a significantly lower field. The six aromatic carbons, including the two quaternary carbons (C-3a and C-7a) and the chlorine-bearing carbon (C-6), resonate in the aromatic region (typically 110-160 ppm). The C-6 carbon directly attached to the electronegative chlorine atom shows a characteristic chemical shift, as does the oxygen-bearing quaternary carbon C-7a.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 71.5 |

| C-3 | 29.7 |

| C-3a | 127.5 |

| C-4 | 127.2 |

| C-5 | 121.2 |

| C-6 | 125.1 |

| C-7 | 110.5 |

Note: Data are predicted based on known values for 2,3-dihydrobenzofuran and standard substituent effects.

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled. For this compound, a COSY spectrum would show a cross-peak between the triplet at δ 4.61 (H-2) and the triplet at δ 3.25 (H-3), confirming their vicinal relationship on the dihydrofuran ring. In the aromatic region, a correlation between the doublet of doublets at δ 7.08 (H-5) and the doublet at δ 6.78 (H-4) would be observed, confirming their adjacency.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). An HSQC spectrum would link the proton signals to their respective carbon signals: H-2 to C-2, H-3 to C-3, H-4 to C-4, H-5 to C-5, and H-7 to C-7, allowing for the definitive assignment of the protonated carbons.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial as it reveals correlations between protons and carbons over two to three bonds, helping to piece together the molecular skeleton and assign quaternary carbons. Key HMBC correlations for this compound would include:

Protons H-2 (δ ~4.61) showing correlations to C-3, C-3a, and C-7a.

Protons H-3 (δ ~3.25) showing correlations to C-2, C-3a, and C-4.

Aromatic proton H-7 (δ ~7.15) showing correlations to the chlorinated carbon C-6 and the quaternary carbon C-7a, which is critical for confirming the chlorine's position.

Aromatic proton H-5 (δ ~7.08) showing correlations to C-7 and C-3a.

Mass Spectrometry (MS) for Molecular Elucidation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing the molecular weight and elemental formula of a compound.

HRESIMS provides a highly accurate mass measurement, which is used to determine the elemental composition of a molecule. For this compound (C₈H₇ClO), the presence of chlorine with its two stable isotopes, ³⁵Cl and ³⁷Cl (in an approximate natural abundance ratio of 3:1), results in a characteristic isotopic pattern for the molecular ion peak [M]⁺. HRESIMS analysis would show two distinct peaks separated by approximately 2 Da, with the expected relative intensity. This isotopic signature is a definitive indicator of a monochlorinated compound.

Table 3: HRESIMS Data for this compound

| Ion Formula | Isotope | Calculated m/z |

|---|---|---|

| [C₈H₇³⁵ClO]⁺ | ³⁵Cl | 168.0185 |

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. The compound is first separated from a mixture based on its volatility and interaction with the GC column, and its retention time is recorded. Subsequently, the separated compound is ionized (typically by electron impact), and the resulting fragmentation pattern is analyzed by the mass spectrometer.

The mass spectrum of this compound would display the molecular ion peaks at m/z 168 and 170, corresponding to the ³⁵Cl and ³⁷Cl isotopes, respectively. The fragmentation pattern provides structural information. Expected fragmentation pathways include the loss of the chlorine atom to give a fragment at m/z 133, and cleavage of the dihydrofuran ring, such as the loss of a formaldehyde (B43269) (CH₂O) fragment.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique used for the separation, identification, and quantification of individual components within a mixture. In the analysis of this compound, LC-MS serves primarily to confirm the molecular weight of the compound and to assess its purity. The liquid chromatography stage separates the target compound from any starting materials, byproducts, or impurities present in the sample.

Following separation, the eluent is introduced into the mass spectrometer. Using a soft ionization technique such as Electrospray Ionization (ESI), the this compound molecule is ionized, typically by protonation, to form a molecular ion. For this compound, with a molecular formula of C₈H₇ClO, the expected monoisotopic mass is approximately 154.02 g/mol . The mass spectrometer would detect the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 155.03. A key feature observed would be the isotopic pattern characteristic of a chlorine-containing compound: two peaks separated by 2 m/z units ([M+H]⁺ and [M+2+H]⁺) with a relative intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition by providing a highly accurate mass measurement. uni-saarland.de The technique is widely applied for the analysis and impurity profiling of various dihydrobenzofuran derivatives. bldpharm.com

MS/MS Fragmentation Analysis

Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. For this compound, the protonated molecular ion ([M+H]⁺, m/z ≈ 155) would be isolated and subjected to collision-induced dissociation (CID).

The fragmentation pattern is dictated by the structure of the molecule, with cleavage occurring at the weakest bonds to form stable fragments. Key fragmentation pathways for this compound would include the loss of the chlorine atom and cleavages around the dihydrofuran ring. miamioh.edu The principal fragmentation is often the loss of the halogen itself. miamioh.edu Another common pathway for ethers is α-cleavage, which involves the breaking of the bond adjacent to the ether oxygen. miamioh.edu

A plausible fragmentation pathway would involve the initial loss of a chlorine radical followed by further rearrangements. The presence of the chlorine isotopes (³⁵Cl and ³⁷Cl) means that any fragment containing the chlorine atom will appear as a doublet with a 3:1 intensity ratio, aiding in the structural elucidation of the fragments. miamioh.edu

Table 1: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Fragment | Mass Loss | Fragment m/z (for ³⁵Cl) |

|---|---|---|---|

| 155.03 | [M+H]⁺ | - | 155.03 |

| 155.03 | Loss of Cl | 35 | 120.06 |

| 155.03 | Loss of C₂H₄ (ethylene) | 28 | 127.00 |

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. tanta.edu.eg The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its aromatic ring, dihydrofuran ring, and carbon-chlorine bond.

Key expected absorption bands include:

Aromatic C-H Stretch: Occurring just above 3000 cm⁻¹, characteristic of the C-H bonds on the benzene ring.

Aliphatic C-H Stretch: Occurring just below 3000 cm⁻¹, corresponding to the CH₂ groups of the dihydrofuran ring.

C=C Aromatic Ring Stretch: Multiple sharp bands in the 1600–1450 cm⁻¹ region.

C-O-C Ether Stretch: Strong, characteristic bands for the aryl-alkyl ether linkage, typically appearing in the 1300–1000 cm⁻¹ range. Asymmetric stretching appears at higher wavenumbers than symmetric stretching.

C-Cl Stretch: A strong band in the fingerprint region, typically found between 800 and 600 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|

| Aromatic C-H Stretch | 3100–3000 | Medium to weak |

| Aliphatic C-H Stretch | 3000–2850 | Medium |

| Aromatic C=C Stretch | 1610–1580, 1500–1450 | Medium to strong, sharp |

| Asymmetric C-O-C Stretch | 1270–1230 | Strong |

| Symmetric C-O-C Stretch | 1050–1020 | Medium |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, confirming the molecule's connectivity and stereochemistry. tandfonline.com

While the specific crystal structure for this compound is not detailed in the provided search results, analysis of closely related derivatives, such as isopropyl 5-chloro-2-hydroxy-3-oxo-2,3-dihydrobenzofuran-2-carboxylate, demonstrates the utility of the method. tandfonline.com For this derivative, X-ray analysis revealed a triclinic crystal system with the space group P-1. tandfonline.com Such studies confirm the planarity of the benzofuran (B130515) ring system and the specific conformation of the substituents. The analysis also elucidates how molecules pack in the crystal lattice, identifying intermolecular forces like hydrogen bonds and van der Waals interactions that stabilize the solid-state structure. tandfonline.com For this compound, an X-ray diffraction study would precisely locate the chlorine atom on the benzene ring and determine the conformation of the five-membered dihydrofuran ring.

Computational Chemistry and Quantum Chemical Studies

Computational methods, particularly quantum chemical studies, are invaluable for predicting and understanding the structural, electronic, and spectroscopic properties of molecules. These theoretical calculations complement experimental data and provide insights that can be difficult to obtain through experimentation alone. For various dihydrobenzofuran derivatives, computational studies have been used to explore molecular structure, spectroscopic properties, and chemical reactivity. researchgate.netresearchgate.net

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying medium-sized organic molecules like this compound. royalsocietypublishing.org The B3LYP functional (Becke, 3-parameter, Lee-Yang-Parr) is a popular hybrid functional often paired with Pople-style basis sets, such as 6-311G(d,p) or 6-311++G(d,p), for these types of calculations. researchgate.nettandfonline.comdntb.gov.ua These methods have proven effective in predicting geometries, vibrational frequencies, and electronic properties for numerous dihydrobenzofuran systems. researchgate.netrjptonline.orgkbhgroup.in

A fundamental application of DFT is geometry optimization, where the algorithm calculates the lowest energy arrangement of atoms, corresponding to the equilibrium molecular structure. faccts.de This process yields precise theoretical values for bond lengths, bond angles, and dihedral angles. dntb.gov.ua

For this compound, DFT calculations would confirm the near-planar structure of the fused ring system. The five-membered dihydrofuran ring typically adopts a slight envelope or twisted conformation to minimize steric strain. vulcanchem.com The optimization process involves finding a stationary point on the potential energy surface where the forces on all atoms are zero. faccts.de The results of such calculations for related molecules show excellent agreement with experimental data from X-ray crystallography. tandfonline.com

Table 3: Representative Calculated Molecular Parameters for a Dihydrobenzofuran Core (Based on DFT studies of related structures)

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C(ar)-C(ar) | Aromatic carbon-carbon bond | ~1.39 Å |

| C(ar)-O | Aromatic carbon-ether oxygen bond | ~1.37 Å |

| O-C(alk) | Ether oxygen-aliphatic carbon bond | ~1.44 Å |

| C(alk)-C(alk) | Aliphatic carbon-carbon bond | ~1.52 Å |

| C(ar)-Cl | Aromatic carbon-chlorine bond | ~1.74 Å |

| **Bond Angles (°) ** | ||

| C(ar)-O-C(alk) | Angle of the ether linkage | ~108° |

| O-C(alk)-C(alk) | Angle within the five-membered ring | ~105° |

Note: These values are representative and derived from DFT calculations on analogous dihydrobenzofuran structures. Actual values for this compound would require a specific calculation.

Table 4: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| tert-Butyl this compound-2-carboxylate |

| This compound-3-amine HCl |

| (E)-7-((2-chloroquinolin-3-yl)methylene)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one |

| 5-Chloro-2-hydroxy-N-isobutyl-3-oxo-2,3-dihydro-benzofuran-2-carboxamide |

| isopropyl 5-chloro-2-hydroxy-3-oxo-2,3-dihydrobenzofuran-2-carboxylate |

| Methyl 4-bromo-7-chloro-2,3-dihydrobenzofuran-6-carboxylate |

| (E)-6-Bromo-2-methoxycarbonyl-3-methoxalyl-2,3-dihydrobenzofuran Oxime |

| Dimethyl 7-Chloro-l1-ethoxycarbonyl-3a,4,6,9-tetrahydro-5a,H-6,9-ethenobenzofuro[3,3a-d]isoxazole-3,4-dicarboxylate |

| 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide |

| (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-phenylprop-2-en-1-one |

| 5-Chloro-4-fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride |

| 6-chloro-2,3-dihydrobenzoxazol-2-one |

| 6-Chloro-3-hydroxy-2-methyl-2,3-dihydro-benzofuran-2-carboxylic acid methyl ester |

Density Functional Theory (DFT) Calculations

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.net

In studies of 2,3-dihydrobenzofuran derivatives, DFT calculations, often using the B3LYP functional, are employed to determine these orbital energies. researchgate.netbhu.ac.in For instance, the HOMO-LUMO gap for a related compound, 5-Chloro-2-hydroxy-N-isobutyl-3-oxo-2,3-dihydrobenzofuran-2-carboxamide, was calculated to be 4.19 eV. researchgate.nettandfonline.com A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity because it requires less energy to undergo an electronic transition. researchgate.net

The distribution of HOMO and LUMO densities reveals the most probable sites for electrophilic and nucleophilic attacks. In 2,3-dihydrobenzofuran-linked chalcones, the HOMO is typically spread over the entire molecule, while the LUMO is concentrated on specific regions, indicating the pathways of intramolecular charge transfer. researchgate.net Analysis of these orbitals helps in evaluating the molecule's electrophilicity and nucleophilicity. youtube.com

Below is a table of electronic parameters calculated for several 2,3-dihydrobenzofuran-linked chalcones, illustrating typical values obtained through FMO analysis. researchgate.net

| Compound | E HOMO (eV) | E LUMO (eV) | Energy Gap (ΔE) (eV) |

| (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-phenylprop-2-en-1-one (DBPP) | -5.91 | -2.14 | 3.77 |

| (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(thiophen-2-yl)prop-2-en-1-one (DBTP) | -5.87 | -2.07 | 3.80 |

| (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(4-nitrophenyl)prop-2-en-1-one (DBNPP) | -6.16 | -2.61 | 3.55 |

This data is for illustrative purposes, showing findings for related dihydrobenzofuran structures. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.de The MEP map is plotted on the molecule's electron density surface, where different colors represent different electrostatic potential values. wolfram.com Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral potential. uni-muenchen.dewolfram.com

For 2,3-dihydrobenzofuran derivatives, MEP analysis reveals that the most electronegative regions are located over the oxygen atoms due to their lone pairs of electrons. researchgate.net Conversely, the hydrogen atoms typically represent the most electropositive regions. bhu.ac.in The presence of a chlorine atom on the benzene ring of this compound would introduce a region of negative potential, influencing the molecule's interaction with its environment. MEP studies are instrumental in understanding non-covalent interactions, particularly hydrogen bonding, which is crucial for biological activity. mdpi.com

Vibrational Frequency Calculations

Vibrational frequency calculations are performed using computational methods like DFT to predict the infrared (IR) and Raman spectra of a molecule. rsc.org These theoretical calculations are essential for assigning the vibrational modes observed in experimental spectra, such as those from Fourier-transform infrared (FTIR) spectroscopy. researchgate.nettandfonline.com By comparing the calculated frequencies with experimental data, the molecular structure can be confirmed. researchgate.net

For analogues like 5-Chloro-2-hydroxy-N-isobutyl-3-oxo-2,3-dihydrobenzofuran-2-carboxamide, theoretical computations have been performed at the DFT/B3LYP level, showing good agreement with experimental FTIR spectra recorded in the 4000-400 cm⁻¹ range. researchgate.nettandfonline.com Potential energy distribution (PED) analysis is often used to provide a detailed assignment of each vibrational mode. researchgate.nettandfonline.com Such analyses are crucial for confirming the non-planar structure of the dihydrofuran ring, which typically exhibits a C1 point group symmetry due to its asymmetry. materialsciencejournal.org

Thermodynamical Parameter Investigation

Theoretical calculations can also determine various thermodynamical parameters, such as entropy, specific heat capacity, and thermal energy, as a function of temperature. researchgate.nettandfonline.comdntb.gov.ua These parameters are derived from the vibrational frequency calculations and provide insights into the stability and behavior of the molecule at different temperatures. researchgate.net The investigation of these properties is important for understanding the molecule's stability under various conditions. Studies on biorelevant dihydrobenzofuran analogues have included the estimation and discussion of these thermodynamical parameters. researchgate.nettandfonline.comfigshare.com

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Studies

Time-Dependent Density Functional Theory (TD-DFT) is a primary computational method for studying the electronic excited states of molecules. numberanalytics.comijs.si It is widely used to calculate the electronic absorption spectra (UV-Vis) by determining the energies of electronic transitions and their corresponding oscillator strengths. researchgate.netresearchgate.net

For 2,3-dihydrobenzofuran-linked compounds, TD-DFT calculations have been performed to simulate their UV-Vis spectra in various solvents, such as dichloromethane (B109758) and dimethyl sulfoxide, as well as in the gas phase. researchgate.netresearchgate.net These studies help to understand how the solvent polarity affects the electronic transitions (e.g., causing a hyperchromic shift). researchgate.net The good agreement often found between theoretical and experimental spectra validates the computational approach and provides a deeper understanding of the molecule's electronic properties. dntb.gov.uaresearchgate.net TD-DFT is a powerful tool for predicting how structural modifications will alter the optical properties of the molecule. aps.org

Natural Bond Orbital (NBO) Analysis for Electronic Stability and Interactions

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and core orbitals. uni-muenchen.de This analysis is highly effective for investigating intramolecular and intermolecular bonding and interactions. researchgate.nettandfonline.com

By examining the interactions between filled (donor) and vacant (acceptor) orbitals, NBO analysis quantifies the delocalization of electron density, which is a key factor in stabilizing a molecule. uni-muenchen.de For 2,3-dihydrobenzofuran analogues, NBO calculations are performed to explore charge transfer (hyperconjugation) and delocalization of charge resulting from intramolecular interactions. researchgate.net This provides insights into the stability of the electronic structure. researchgate.nettandfonline.com The analysis can reveal, for example, the polar nature of a C-O bond within the dihydrofuran ring. uni-muenchen.de

Molecular Docking Studies (for biorelevant analogues)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. researchgate.net It is particularly valuable in medicinal chemistry for studying how a ligand, such as a drug candidate, might interact with a biological target like a protein or enzyme. nih.gov

For biorelevant analogues of 2,3-dihydrobenzofuran, molecular docking studies have been conducted to understand their potential biological activity. researchgate.nettandfonline.com For example, a series of 2,3-dihydro-1-benzofuran derivatives were docked into the human cannabinoid receptor 2 (hCB2). nih.gov These studies predicted key interactions, such as hydrogen bonds with specific amino acid residues (e.g., S3.31) and pi-stacking interactions with aromatic residues (e.g., W6.48), which are crucial for binding affinity and functional activity. nih.gov The introduction of a chlorine atom, as in compound 30 of that study, was found to potentially increase pi-stacking interactions by decreasing the negative electrostatic potential of the phenyl ring. nih.gov Such insights are invaluable for the rational design of new, more potent therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) Modeling (for related compounds)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. tandfonline.com For benzofuran derivatives, QSAR studies have been instrumental in identifying key structural features that govern their therapeutic effects, thereby guiding the design of new, more potent agents for various biological targets. mdpi.comnih.gov These models are statistically validated to ensure their robustness and predictive power. eurjchem.comtandfonline.com

Research has demonstrated that the inclusion of halogen atoms, such as chlorine, on the benzofuran ring can significantly influence anticancer activity, likely by enhancing binding affinity through halogen bonding. mdpi.com QSAR models have been successfully developed for diverse activities, including anticancer, enzyme inhibition, and vasodilation. eurjchem.comnih.govmdpi.com

QSAR Model for Benzofuran and Indole (B1671886) Derivatives as Anticancer Agents

A study focusing on benzofuran and indole derivatives as inhibitors of Enhancer of Zeste Homologue 2 (EZH2), a target in cancer therapy, developed a robust QSAR model using multiple linear regression. eurjchem.comresearchgate.net The model highlighted the importance of specific molecular descriptors in predicting anticancer activity.

Table 2: Statistical Validation of the QSAR Model for EZH2 Inhibitors

| Parameter | Value | Description |

| R² | 0.9328 | Coefficient of determination, indicating the model's robustness. eurjchem.comresearchgate.net |

| Q²LOO | 0.9212 | Cross-validation coefficient (Leave-One-Out), indicating stability. eurjchem.comresearchgate.net |

| Q²LMO | 0.9187 | Cross-validation coefficient (Leave-Many-Out), indicating stability. eurjchem.comresearchgate.net |

| R²ext | 0.929 | External validation coefficient, indicating predictive power. eurjchem.comresearchgate.net |

| Descriptors | minHBint4, Wlambdal.unity | Key molecular descriptors identified by the model. eurjchem.comresearchgate.net |

| Data sourced from a QSAR study on 51 benzofuran and indole derivatives. eurjchem.comresearchgate.net |

QSAR Model for Benzofuran-Based Vasodilators

A 2D-QSAR study was conducted on a series of newly synthesized benzofuran-based hybrids to evaluate their vasodilation activity. The resulting model successfully correlated the structural features of the compounds with their biological effect, measured as IC₅₀ values. mdpi.comproquest.comnih.gov

Table 3: Statistical Validation of the 2D-QSAR Model for Vasodilator Activity

| Parameter | Value | Description |

| N | 24 | Number of compounds in the dataset. mdpi.comnih.gov |

| R² | 0.816 | Coefficient of determination. mdpi.comnih.gov |

| R²cvOO | 0.731 | Cross-validation coefficient (Leave-One-Out). mdpi.comnih.gov |

| F | 21.103 | Fisher's F-test value, indicating statistical significance. mdpi.comnih.gov |

| s² | 6.191 × 10⁻⁸ | Standard deviation of the regression. mdpi.comnih.gov |

| This model was used to predict the IC₅₀ values of 24 benzofuran-pyridine hybrids. mdpi.comnih.gov |

QSAR Model for Arylbenzofuran Derivatives as Histamine H3 Antagonists

Another investigation performed a QSAR analysis on arylbenzofuran derivatives for their antihistaminic activity as H3-receptor antagonists. derpharmachemica.com The study utilized partial least squares (PLS) regression to build a model that identified crucial molecular descriptors for this activity. derpharmachemica.comchemisgroup.us

Table 4: Statistical Validation of the QSAR Model for H3-Receptor Antagonists

| Parameter | Value | Description |

| r² | 0.8662 | Squared correlation coefficient. derpharmachemica.com |

| q² | 0.6029 | Cross-validated correlation coefficient. derpharmachemica.com |

| pred_r² | 0.3940 | Predictive correlation coefficient for the external test set. derpharmachemica.com |

| Key Descriptors | T_3_N_5, T_C_C_7, T_2_3_5 | Topographical descriptors related to atom counts and bond separations. derpharmachemica.comchemisgroup.us |

| Based on a dataset of 29 arylbenzofuran derivatives. derpharmachemica.com |

Chemical Reactivity and Transformations of 6 Chloro 2,3 Dihydrobenzofuran

Reactions of the Benzofuran (B130515) Ring System

The reactivity of the 6-Chloro-2,3-dihydrobenzofuran ring system is characterized by several key types of reactions, including electrophilic aromatic substitution, nucleophilic substitution, oxidation, and reduction.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds. In the case of this compound, the site of substitution is influenced by the directing effects of the existing substituents—the chloro group and the dihydrofuran ring. The ether oxygen of the dihydrofuran ring is an activating group and an ortho-, para-director, while the chloro group is a deactivating group but also an ortho-, para-director.

A notable example of an electrophilic aromatic substitution is the chlorination of 2,3-dihydrobenzofuran (B1216630). acs.org The reaction of 2,3-dihydrobenzofuran with N-chlorosuccinimide (NCS) in the presence of an iron(III) chloride catalyst leads to the formation of 5-chloro-2,3-dihydrobenzofuran (B1596005). acs.org This highlights the directing effect of the dihydrofuran ring, leading to substitution at the para position (position 5).

| Reactant | Reagent | Catalyst | Product | Yield | Reference |

| 2,3-Dihydrobenzofuran | N-Chlorosuccinimide (NCS) | Iron(III) Chloride | 5-Chloro-2,3-dihydrobenzofuran | 86% | acs.org |

Nucleophilic Substitution Reactions

While electrophilic substitutions are more common for the aromatic part of the ring system, nucleophilic substitution can occur, particularly at the benzylic position (C2 or C3) if a suitable leaving group is present. The dihydrofuran ring itself can be synthesized via intramolecular nucleophilic substitution. For instance, the synthesis of 2,3-dihydrobenzofuran can be achieved from sodium phenate and 2-chloroethanol (B45725), where the final step involves an intramolecular cyclization. google.com

Oxidation and Reduction Reactions

The dihydrofuran portion of the molecule can undergo oxidation and reduction reactions. For example, derivatives of 2,3-dihydrobenzofuran can be synthesized through the oxidative cycloaddition of 2-cyclohexenones with alkenes using manganese(III) acetate (B1210297). acs.org

Reduction reactions can also be performed on derivatives of this compound. For example, the acetate group in methyl this compound-3-acetate can be reduced to an alcohol. evitachem.com

Cycloaddition Reactions

2,3-Dihydrobenzofuran derivatives can participate in cycloaddition reactions. Recent research has shown that dearomative (3+2) cycloaddition of 2-nitrobenzofurans with various partners is a powerful method for constructing polycyclic systems containing the 2,3-dihydrobenzofuran core. nih.govresearchgate.net These reactions often proceed with high diastereoselectivity. nih.gov For instance, the reaction of 2-nitrobenzofurans with para-quinamines affords benzofuro[3,2-b]indol-3-one derivatives in good to excellent yields. nih.gov

| Reactants | Conditions | Product Type | Yield | Diastereomeric Ratio | Reference |

| 2-Nitrobenzofuran, para-Quinamine | K2CO3, Acetonitrile, 65 °C | Benzofuro[3,2-b]indol-3-one | up to 95% | >20:1 | nih.gov |

Reactions at the Chlorine Substituent

The chlorine atom attached to the aromatic ring at position 6 is a key site for chemical modification.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom on the benzene (B151609) ring can be replaced by a nucleophile through a nucleophilic aromatic substitution (SNAr) reaction. evitachem.com The reactivity of aryl halides in SNAr reactions is significantly enhanced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In this compound, the dihydrofuran ring is generally considered electron-donating, which would not facilitate SNAr. However, under forcing conditions or with strongly activated substrates, such reactions can occur.

The mechanism for SNAr typically involves the addition of the nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the leaving group (the chloride ion). libretexts.org

Metal-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira for derivatives)

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In the context of this compound derivatives, the Sonogashira reaction is a notable example. This reaction typically involves the coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. beilstein-journals.orgmdpi.com While direct Sonogashira coupling on this compound is not extensively documented in the provided results, the principles of this reaction are widely applicable to aryl chlorides.

The general mechanism for the Sonogashira coupling involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a copper acetylide (formed from the terminal alkyne and the copper(I) co-catalyst) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. beilstein-journals.orgrsc.org The efficiency of the reaction can be influenced by the choice of palladium catalyst, ligands, base, and solvent. rsc.orgresearchgate.net For instance, palladium complexes with phosphine (B1218219) ligands are common, though nitrogen-based ligands have also been developed to enhance catalyst stability. rsc.org

A variety of aryl halides, including those with electron-donating and electron-withdrawing groups, can participate in Sonogashira reactions. mdpi.comrsc.org This suggests that this compound, being an aryl chloride, would be a suitable substrate for such transformations, allowing for the introduction of alkyne functionalities at the 6-position.

Table 1: General Conditions for Sonogashira Cross-Coupling of Aryl Halides

| Parameter | Typical Conditions | Reference |

| Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd(OAc)₂ | beilstein-journals.org |

| Co-catalyst | CuI | mdpi.com |

| Base | Et₃N, Piperidine, K₂CO₃ | researchgate.net |

| Solvent | Toluene, NMP, Isopropanol | mdpi.comrsc.org |

| Temperature | Room Temperature to 100 °C | mdpi.comrsc.org |

Halogen-Metal Exchange

Halogen-metal exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic species. wikipedia.org This transformation is particularly useful for preparing organolithium and Grignard reagents from aryl chlorides, bromides, and iodides. wikipedia.org For this compound, this reaction offers a pathway to generate a nucleophilic carbon center at the 6-position, which can then be reacted with various electrophiles.

The most common reagents for halogen-metal exchange are alkyllithiums, such as n-butyllithium or tert-butyllithium. wikipedia.orgtandfonline.com The reaction is typically fast, and the rate of exchange follows the trend I > Br > Cl, making chlorides the least reactive of the common halogens. wikipedia.org Despite this, the exchange can be effectively carried out, often at low temperatures to prevent side reactions. The resulting organolithium species is a powerful nucleophile that can participate in a variety of subsequent reactions, including carboxylation (by quenching with CO₂), alkylation, and addition to carbonyl compounds. acs.org

Alternatively, magnesium-halogen exchange can be performed to generate Grignard reagents. This can be achieved either by direct reaction with magnesium metal or through an exchange reaction with a pre-formed Grignard reagent like isopropylmagnesium chloride. wikipedia.org

Table 2: Reagents for Halogen-Metal Exchange

| Reagent | Resulting Organometallic | Typical Use | Reference |

| n-Butyllithium | Organolithium | Preparation of nucleophiles for C-C bond formation | wikipedia.orgtandfonline.com |

| iso-Propylmagnesium chloride | Grignard Reagent | Tolerates more functional groups than organolithiums | wikipedia.org |

Reactions at the Dihydrofuran Ring

The dihydrofuran ring of this compound is also a site for chemical transformations, including ring-opening reactions and functionalization of the saturated carbons.

The dihydrofuran ring can be opened under various conditions. For instance, reductive cleavage of 2,3-dihydrobenzofuran with lithium and a catalytic amount of DTBB (4,4′-di-tert-butylbiphenyl) leads to the formation of a dianionic intermediate, which upon hydrolysis yields 2-vinylphenol. researchgate.net This type of reaction breaks the C-O bond of the furan (B31954) ring. Lewis acid-mediated ring-opening has also been reported, where treatment with a Lewis acid like BF₃·Et₂O in the presence of a chloride source can lead to the formation of a chlorophenol derivative. researchgate.net

The saturated C2 and C3 carbons of the dihydrofuran ring can be functionalized. For example, lithiation of 2,3-dihydrobenzofuran can occur at the C2 position, allowing for the introduction of various substituents upon reaction with electrophiles. researchgate.net Additionally, palladium-catalyzed intramolecular C-H activation has been used to create a double bond within the furan ring, leading to the formation of benzofuran derivatives. researchgate.net The presence of the chlorine atom on the benzene ring can influence the regioselectivity of these reactions.

Derivatization and Analogue Synthesis Based on this compound Scaffold